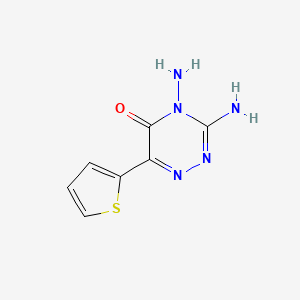
7-(4-Chlorophenoxy)-3-phenyl-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-Chlorophenoxy)-3-phenyl-1-indanone” is a complex organic molecule. It likely contains a indanone core, which is a type of cyclic ketone, substituted with a phenyl group and a 4-chlorophenoxy group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions .Chemical Reactions Analysis
The compound “this compound” likely undergoes various chemical reactions typical of ketones, aromatic rings, and chloro-substituted compounds .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research has explored the synthesis of complex molecules through reactions involving phenyl and chlorophenyl compounds, providing a foundation for understanding the chemical behavior and potential applications of "7-(4-Chlorophenoxy)-3-phenyl-1-indanone" in synthesis and material science. For example, the reaction of 6-arylidene-2,2-dimethylcyclohexanones with phenylhydrazine in the presence of pyridine led to the synthesis of previously unknown compounds, demonstrating the utility of similar structures in organic synthesis and drug development (Gar et al., 2014).
Electronic and Optical Properties
- Studies on related compounds, such as indene-C60 bisadducts, have investigated their electronic and optical properties, suggesting potential applications in electronic devices and materials science. The use of such compounds in polymer solar cells as electron-cascade acceptor materials has been shown to improve power conversion efficiency, indicating that "this compound" could have applications in the development of new materials for solar energy conversion (Cheng et al., 2014).
Antimicrobial and Antifungal Applications
- Research into the antimicrobial activity of compounds with chlorophenyl groups has revealed potential applications in the development of new antimicrobial agents. A study on 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones showed significant activity against common and emerging yeasts and molds, suggesting that derivatives of "this compound" might also possess valuable antimicrobial properties (Buchta et al., 2004).
Chemical Reactivity and Mechanistic Insights
- Investigations into the chemical reactivity and mechanisms of related compounds provide insights into how "this compound" might undergo transformations and interact with other molecules. Studies on the formation mechanisms of PCDD/Fs from chlorophenol precursors have contributed to a deeper understanding of environmental chemistry and the potential risks associated with organochlorine compounds (Pan et al., 2013).
Propiedades
IUPAC Name |
7-(4-chlorophenoxy)-3-phenyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO2/c22-15-9-11-16(12-10-15)24-20-8-4-7-17-18(13-19(23)21(17)20)14-5-2-1-3-6-14/h1-12,18H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFBSXLAIXSHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
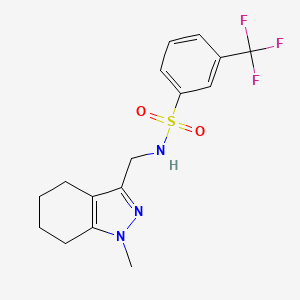
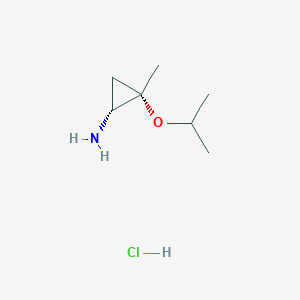
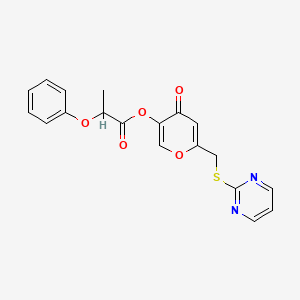

formamide](/img/structure/B2871854.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2871856.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2871858.png)
![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole](/img/structure/B2871861.png)

![Ethyl 4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2871863.png)
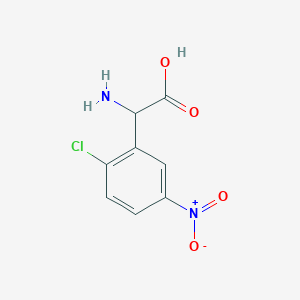
![N-(2-furylmethyl)-4-[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2871866.png)
